molecular formula C14H13Br B7991992 4-Bromo-2',3'-dimethylbiphenyl CAS No. 1443346-01-7

4-Bromo-2',3'-dimethylbiphenyl

Cat. No.: B7991992
CAS No.: 1443346-01-7
M. Wt: 261.16 g/mol
InChI Key: FSEFSWUFIQQJAY-UHFFFAOYSA-N
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Description

4-Bromo-2’,3’-dimethylbiphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl structure is substituted with a bromine atom at the 4-position and two methyl groups at the 2’ and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’,3’-dimethylbiphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 4-bromo-2’,3’-dimethylbiphenyl can be synthesized by coupling 4-bromobiphenyl with 2,3-dimethylphenylboronic acid under mild conditions .

Industrial Production Methods: Industrial production of biphenyl derivatives often involves catalytic coupling reactions such as the Suzuki-Miyaura reaction. These methods are favored due to their efficiency, mild reaction conditions, and high yields. The use of palladium catalysts and boronic acid derivatives is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’,3’-dimethylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Substitution Reactions: Products include biphenyl derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: The major product is 2’,3’-dimethylbiphenyl.

Scientific Research Applications

4-Bromo-2’,3’-dimethylbiphenyl has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It can be used as a building block in the synthesis of potential pharmaceutical compounds.

    Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2’,3’-dimethylbiphenyl depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and methyl groups influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

    4-Bromo-2’,3’-dimethylphenyl: Similar structure but lacks the biphenyl framework.

    2-Bromo-4’,5’-dimethylbiphenyl: Similar biphenyl structure with different substitution pattern.

    4-Bromo-2’,3’-dimethoxyphenyl: Similar structure with methoxy groups instead of methyl groups.

Uniqueness: 4-Bromo-2’,3’-dimethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methyl groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(4-bromophenyl)-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-4-3-5-14(11(10)2)12-6-8-13(15)9-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEFSWUFIQQJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288376
Record name 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443346-01-7
Record name 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443346-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 4′-bromo-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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